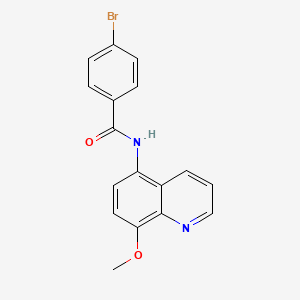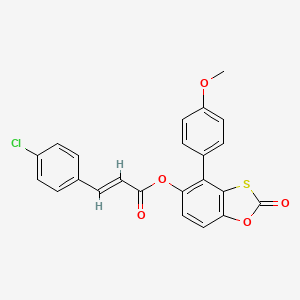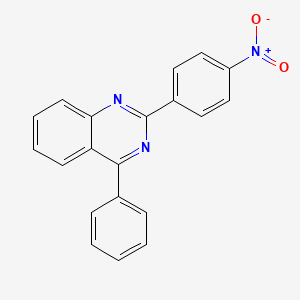
4-bromo-N-(8-methoxy-5-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(8-methoxy-5-quinolinyl)benzamide, also known as GW 405833, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of quinoline derivatives and has been shown to have significant effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes, such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which play important roles in various cellular processes. By inhibiting these enzymes, this compound may disrupt various cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on various biochemical and physiological processes. This compound has been shown to inhibit the activity of various enzymes, including Akt and GSK-3β, which play important roles in various cellular processes. It has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have potential use in the treatment of diabetes and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as Akt and GSK-3β, which play important roles in various cellular processes. This makes it a useful tool in studying the mechanisms of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide. One potential direction is the study of its potential use in the treatment of cancer, diabetes, and inflammation. Another potential direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes.
Synthesis Methods
The synthesis of 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxy-5-quinolinecarboxylic acid with thionyl chloride, followed by the reaction with 4-bromobenzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
4-bromo-N-(8-methoxy-5-quinolinyl)benzamide has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have potential use in the treatment of cancer, diabetes, and inflammation.
properties
IUPAC Name |
4-bromo-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-9-8-14(13-3-2-10-19-16(13)15)20-17(21)11-4-6-12(18)7-5-11/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGZJZPYVSFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)